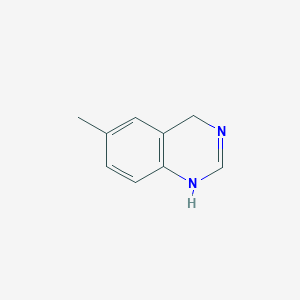

6-Methyl-1,4-dihydroquinazoline

Description

Significance of the Dihydroquinazoline (B8668462) Ring System in Organic and Medicinal Chemistry

The dihydroquinazoline ring system is a privileged scaffold in both organic and medicinal chemistry. nih.govnih.gov This prominence stems from the fact that this structural motif is a core component in a variety of biologically active compounds. rsc.org The unique architecture of dihydroquinazolines, which consists of a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring, allows for a wide range of chemical modifications, making it a versatile building block for creating libraries of compounds with diverse pharmacological properties. nih.govresearchgate.net

In medicinal chemistry, dihydroquinazoline derivatives have been investigated for a wide array of therapeutic applications. These include their use as anticancer, antihypertensive, diuretic, analgesic, anti-inflammatory, and antileishmanial agents. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis reactions, coupled with the potential for substitution at various positions, makes it an attractive pharmacophore for drug design. researchgate.net The ability to easily oxidize dihydroquinazolines to the corresponding quinazolinones further enhances their utility as synthetic intermediates for other biologically active molecules. nih.gov

Overview of 6-Methyl-1,4-dihydroquinazoline: Structural Context and Research Landscape

This compound is a derivative of the dihydroquinazoline ring system, characterized by a methyl group substitution at the 6th position of the quinazoline (B50416) core. This specific substitution can influence the molecule's electronic properties, solubility, and interaction with biological targets.

While the broader dihydroquinazoline class is extensively studied, the research landscape for this compound itself is more focused. The available information primarily centers on its synthesis and its role as a chemical intermediate. The presence of the methyl group offers a point of structural variation that researchers can exploit to fine-tune the properties of more complex molecules built upon this scaffold.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1150617-85-8 |

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| Appearance | Not specified, likely a solid |

| Storage | Recommended at 2-8°C for long-term storage |

Data sourced from publicly available chemical supplier information.

Further research into the specific biological activities and potential applications of this compound is warranted to fully understand its place within the broader family of pharmacologically significant dihydroquinazolines.

Structure

3D Structure

Properties

CAS No. |

1150617-85-8 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

6-methyl-1,4-dihydroquinazoline |

InChI |

InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-4,6H,5H2,1H3,(H,10,11) |

InChI Key |

IABWOGLOHAEUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=NC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 1,4 Dihydroquinazoline and Derivatives

Classical and Conventional Approaches to Dihydroquinazoline (B8668462) Scaffolds

Traditional methods for constructing dihydroquinazolines are well-established and rely on fundamental organic reactions. These approaches are valued for their reliability and the accessibility of starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of dihydroquinazolines. These reactions typically involve the joining of two or more molecules with the concurrent loss of a small molecule, such as water, to form the final heterocyclic product.

A prevalent and direct method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of an anthranilamide (2-aminobenzamide) with an aldehyde. nih.govresearchgate.net In this reaction, the amino group of the anthranilamide attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration to yield the dihydroquinazoline ring system. To synthesize a 6-methyl substituted derivative, 4-methylanthranilamide would be the required starting material. The reaction's versatility allows for a wide variety of aldehydes to be used, including aliphatic, aromatic, and heterocyclic aldehydes, leading to a diverse range of substituted dihydroquinazolines. nih.gov The reaction is often carried out in a suitable solvent like ethanol. nih.govacs.org

Isatoic anhydride (B1165640) is another key starting material for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This approach is frequently employed in one-pot, multi-component reactions. researchgate.netacs.org Typically, isatoic anhydride reacts with an amine and an aldehyde. acs.orgnih.gov The reaction proceeds through the initial opening of the anhydride ring by the amine to form an intermediate 2-aminobenzamide (B116534) derivative, which then reacts with the aldehyde in a manner similar to the anthranilamide condensation. researchgate.net The use of ammonium (B1175870) acetate (B1210297) as the amine source is also common. researchgate.netresearchgate.net This method is advantageous as it allows for the introduction of diversity at multiple positions of the quinazolinone scaffold in a single step. For the synthesis of a 6-methyl derivative, 5-methylisatoic anhydride would be the appropriate precursor.

Catalysis is crucial for promoting the cyclocondensation reactions used to form dihydroquinazolines. Both acid and base catalysts are widely employed to enhance reaction rates and improve yields. researchgate.net

Acid Catalysis: Acid catalysts, including Brønsted acids like p-toluenesulfonic acid (p-TsOH), fumaric acid, and various solid acid catalysts, are commonly used. researchgate.netjsynthchem.comnih.gov The catalyst activates the aldehyde's carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of the anthranilamide or its in-situ generated equivalent. acs.orgjsynthchem.com For instance, gallosilicate zeolites (Ga-MCM-22) have been shown to be effective solid acid catalysts, where the gallium sites are believed to coordinate with the carbonyl oxygen, thereby enhancing the carbonyl group's electrophilicity. acs.org Similarly, nano-SiO2-SO3H, a solid catalyst with sulfonic acid groups, has been used to facilitate these reactions efficiently. nih.gov

Base Catalysis: Base-catalyzed syntheses are also reported, though acid catalysis is more common for the condensation of anthranilamides and aldehydes. In some related syntheses, bases can be used to promote cyclization steps or facilitate the formation of reactive intermediates. nih.gov

Cyclization of Acyclic Precursors

An alternative strategy involves the synthesis of an open-chain precursor that already contains most of the atoms required for the final heterocyclic ring. The final step is an intramolecular cyclization.

The cyclization of N-(2-aminobenzyl)amides is a method used to form the dihydroquinazoline ring. beilstein-journals.org This approach starts with 2-aminobenzylamine, which is first acylated to form the corresponding N-(2-aminobenzyl)amide precursor. beilstein-journals.orgbeilstein-journals.org This acyclic intermediate is then subjected to cyclodehydration to yield the dihydroquinazoline. This ring-closure step often requires dehydrating agents and can be promoted by microwave irradiation to shorten reaction times. beilstein-journals.org For example, ethyl polyphosphate (PPE) has been used to facilitate this cyclization. beilstein-journals.org The synthesis of N-aryl substituted 3,4-dihydroquinazolines has been achieved through the sequential N-arylation and N-acylation of 2-aminobenzylamine, followed by a microwave-assisted cyclization. beilstein-journals.orgnih.gov This method provides a high degree of control over the substitution pattern of the final product.

Functionalized 2-aminobenzylamine Strategies

A prominent and flexible approach to synthesizing dihydroquinazoline derivatives involves the use of 2-aminobenzylamine (2-ABA) as a key starting material. This strategy allows for the introduction of various substituents onto the quinazoline (B50416) core by first functionalizing the amino groups of 2-ABA.

A straightforward method for creating diversely substituted 3,4- and 1,4-dihydroquinazolines begins with 2-ABA as a common precursor. beilstein-journals.org This process involves the selective N-acylation and cesium carbonate-mediated N-alkylation of the two amino groups in 2-ABA, which circumvents the need for protective groups. beilstein-journals.org Following the functionalization of the amine, the resulting aminoamides undergo a ring-closure reaction to form the dihydroquinazoline ring. beilstein-journals.org

For instance, the synthesis of N-aryl-3,4-dihydroquinazolines bearing electron-withdrawing groups has been achieved through a sequential N-functionalization of 2-ABA followed by cyclodehydration. researchgate.net This sequence includes an initial uncatalyzed N-arylation of 2-ABA, which selectively yields the monosubstituted product when equimolar amounts of the reactants are used. researchgate.netnih.gov This is followed by N-acylation and a final microwave-assisted ring closure to yield the desired dihydroquinazolines in good to excellent yields. researchgate.netnih.gov This method is notable for avoiding additional protection and deprotection steps. nih.gov

Similarly, a novel protocol for the synthesis of 6-substituted quinazoline-2-thiols utilizes 2-aminobenzylamine. nih.gov This strategic derivatization involves the functionalization of the aniline (B41778) followed by the construction of the heterocyclic ring, providing a facile route to these bifunctional quinazolines. nih.gov

Modern and Green Chemistry Approaches

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, environmentally friendly, and atom-economical methods. This has led to the rise of modern techniques such as one-pot multicomponent reactions, advanced catalytic systems, and microwave-assisted synthesis for the construction of complex molecules like 6-Methyl-1,4-dihydroquinazoline.

One-pot multicomponent reactions (MCRs) are highly valued in modern synthesis for their efficiency, as they allow for the construction of complex products from simple starting materials in a single step, often with high atom economy and reduced waste. mdpi.com

A highly efficient one-pot, three-component synthesis of diversely substituted 3,4-dihydroquinazolines has been developed. acs.org This domino reaction involves arenediazonium salts, nitriles, and bifunctional aniline derivatives. acs.org The process, which occurs under metal-free and mild conditions, forms three new C–N bonds and demonstrates good functional group tolerance. acs.org For example, the reaction of specific substrates yielded 2,6-Dimethyl-3-phenyl-3,4-dihydroquinazoline. acs.org

Another MCR approach for synthesizing 2,4-disubstituted-1,2-dihydroquinazolines utilizes aromatic aldehydes and 2-aminobenzophenone (B122507) under microwave conditions, with urea (B33335) serving as the ammonia (B1221849) source. openmedicinalchemistryjournal.com Fused quinazolinones have also been synthesized via MCRs using catalysts like sulfonic acid functionalized nano-porous silica (B1680970) under solvent-free conditions. openmedicinalchemistryjournal.com

The following table summarizes a selection of one-pot syntheses for dihydroquinazoline derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Ref |

| Arenediazonium salts, nitriles, bifunctional anilines | Metal-free, 60 °C | 3,4-Dihydroquinazolines | acs.org |

| Aromatic aldehydes, 2-aminobenzophenone, urea | Microwave irradiation | 2,4-Disubstituted-1,2-dihydroquinazolines | openmedicinalchemistryjournal.com |

| Aromatic aldehydes, 2-aminobenzimidazole, dimedone | Sulfonic acid functionalized nano-porous silica | Benzimidazo-quinazolinones | openmedicinalchemistryjournal.com |

| Ynones, 2-(aminomethyl)anilines | Acetic acid, ethanol | 2-Substituted 3,4-dihydroquinazolines | researchgate.net |

| Aldehydes, amines, tetrahydroquinoline | Ethanol, HCl (catalytic) | 1-(substituted)-1,2,3,4-tetrahydroquinoline | nih.gov |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity under mild conditions. Both metal-based and organic catalysts have been successfully employed in the synthesis of dihydroquinazolines.

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. Lanthanide triflates, in particular, are noted for their high oxophilicity and stability in water, making them useful catalysts in reactions involving carbonyl compounds. nih.gov The catalytic efficiency of lanthanide triflates, such as those of ytterbium and dysprosium, can be attributed to their differing electrophilicity, which influences the reaction kinetics. nih.gov While specific examples directly targeting this compound are not detailed, the principle of Lewis acid catalysis is broadly applicable. For instance, scandium triflate has been used with silyloxyallenes to produce products equivalent to an intermolecular Rauhut-Currier reaction, demonstrating its utility in facilitating complex bond formations. brynmawr.edu The strength and valence of the Lewis acid are critical factors for reaction success. brynmawr.edu

Palladium catalysts are exceptionally versatile and widely used for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial steps in the synthesis of many pharmaceuticals. rsc.org

One notable application is the palladium-catalyzed N-monoarylation of amidines with a range of aryl bromides, chlorides, and triflates. mit.edu This method allows for the synthesis of N-arylated amidines with excellent selectivity and in short reaction times. mit.edu Furthermore, this can be extended to a one-pot synthesis of quinazoline derivatives by adding an aldehyde to the crude reaction mixture after the initial N-arylation. mit.edu

Palladium catalysis is also employed in the difunctionalization of dienes. For example, a palladium-catalyzed 1,4-difunctionalization of isoprene (B109036) has been developed to produce skipped polyenes, where control of the migratory insertion of isoprene into a palladium-alkenyl bond is key. nih.gov This demonstrates the catalyst's ability to control regioselectivity in complex transformations. nih.gov

More recently, a palladium-catalyzed nucleomethylation of alkynes has been developed for the simultaneous construction of a heteroaromatic ring and a methyl group. nih.gov This method has been used to synthesize 4-methylisoquinolines in moderate to excellent yields under mild conditions. nih.gov

The table below provides an overview of selected palladium-catalyzed reactions for the synthesis of related heterocyclic structures.

| Reaction Type | Substrates | Catalyst System | Product Type | Ref |

| N-Monoarylation | Amidines, aryl halides/triflates | Palladium catalyst | N-arylated amidines | mit.edu |

| One-Pot Quinazoline Synthesis | N-arylated amidine intermediate, aldehyde | Palladium catalyst | Quinazoline derivatives | mit.edu |

| 1,4-Difunctionalization | Isoprene, alkenyl triflates, boronic acids | Palladium/pyrox ligands | Skipped polyenes | nih.gov |

| Nucleomethylation of Alkynes | 2-Alkynyl-N-sulfonylanilines | Pd(TFA)₂/xantphos | 3-Methylindoles | nih.gov |

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govfrontiersin.org

This technology has been successfully applied to the synthesis of dihydroquinazolines. A straightforward strategy for preparing both 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine utilizes microwave-assisted ring closure of N-functionalized precursors. beilstein-journals.org This cyclodehydration step is promoted by ethyl polyphosphate (PPE) and is completed in short reaction times. beilstein-journals.org

Similarly, the synthesis of N-aryl-3,4-dihydroquinazolines with electron-withdrawing groups employs a microwave-assisted ring closure as the final step. researchgate.netnih.gov The reaction times for this cyclization are influenced by the steric hindrance of the acyl group, with bulkier groups requiring longer reaction times or harsher conditions. researchgate.net

Microwave irradiation has also been used in multicomponent reactions to produce dihydroquinazolinones, showcasing the broad applicability of this heating method in modern synthetic chemistry. rsc.org

The following table highlights examples of microwave-assisted syntheses of quinazoline derivatives.

| Starting Materials | Reagents/Promoters | Product Type | Ref |

| N-functionalized 2-aminobenzylamides | PPE/CHCl₃ | 3,4- and 1,4-dihydroquinazolines | beilstein-journals.org |

| N-acylated N-aryl-2-aminobenzylamines | PPSE | N-aryl-3,4-dihydroquinazolines | researchgate.netnih.gov |

| o-formyl carbamates, amines, nitroalkanes | - | Substituted 3,4-dihydroquinazolinones | rsc.org |

| 2-chloromethyl-3-methylquinazolin-4(3H)-one | Benzenesulfinic acids | 2-substituted quinazoline derivatives | rsc.org |

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of dihydroquinazoline derivatives, enabling the generation of combinatorial libraries for biological screening. nih.gov This methodology anchors a starting material to a solid support (resin), allowing for the use of excess reagents and simplified purification through simple filtration and washing steps.

A common strategy involves the use of a resin-bound amino acid amide as the foundational scaffold. For the synthesis of dihydroquinazoline-2(1H)-ones, for example, a starting material like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid can be employed. nih.gov The synthesis proceeds by leveraging the various functional groups on the precursor to build the heterocyclic core and introduce diversity. nih.gov This approach has been successfully used to generate libraries of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov The general workflow allows for the rapid and simplified synthesis of these compounds, which are of significant interest for their potential as anticancer and anti-inflammatory agents. nih.gov

The efficiency of solid-phase synthesis is demonstrated by the ability to produce a variety of derivatives with respectable yields and purities, as illustrated in the following table.

Table 1: Examples of 1,4-Disubstituted 3,4-dihydro-2(1H)-quinazolinones Synthesized via Solid-Phase Techniques

| Compound ID | Yield of Crude Product (%) | Crude Purity by HPLC (%) | Molecular Weight (LCMS) |

|---|---|---|---|

| CA1-e | Data Not Available | Data Not Available | Confirmed by LCMS |

| CA1-g | Data Not Available | Data Not Available | Confirmed by LCMS |

| CA1-7 | Data Not Available | Data Not Available | Confirmed by LCMS |

Data sourced from a study on the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.gov Yields were based on the initial Rink resin substitution.

Strategies for Specific Substitution Patterns on the Dihydroquinazoline Core

The biological activity of dihydroquinazolines is highly dependent on the nature and position of substituents on the heterocyclic core. Therefore, developing synthetic strategies that allow for precise control over substitution patterns is a key focus of research.

Incorporation of the Methyl Group at C6

The introduction of a methyl group at the C6 position of the dihydroquinazoline ring system is typically achieved by selecting a starting material that already contains the methyl substituent on the aniline or anthranilamide precursor. The synthesis of 6-amino-2-methyl-1-phenylquinazolin-4(1H)-one, a related quinazolinone, illustrates this principle. nih.gov The synthesis begins with a correspondingly substituted aniline, ensuring the methyl group is positioned correctly from the outset.

A general approach involves the reaction of a 2-amino-5-methylbenzonitrile (B1267719) or a 2-amino-5-methylbenzamide (B1279305) with an appropriate reaction partner, such as an aldehyde, nitrile, or carbonyl compound, to construct the dihydroquinazoline ring. For instance, a cascade cyclization/Leuckart–Wallach type strategy can be employed, reacting a 2-amino-5-methylbenzaldehyde (B1611670) with an amine and formic acid to yield the corresponding 6-methyldihydroquinazolinone. rsc.org This "starting material-based" approach is the most direct and common method for ensuring the C6-methylation pattern.

Stereoselective Synthesis and Chiral Induction in Dihydroquinazolines

Asymmetric synthesis is crucial for producing enantiomerically pure dihydroquinazolines, as different stereoisomers can exhibit vastly different pharmacological activities. Stereoselective synthesis and chiral induction refer to methods that control the three-dimensional arrangement of atoms in the final product. youtube.com

One powerful strategy involves multicomponent reactions where stereochemistry is established in a controlled manner. For example, a one-pot, three-component [3+2] cycloaddition can be used to prepare polycyclic scaffolds containing a tetrahydroquinazoline (B156257) ring in a stereoselective fashion. nih.gov In this sequence, an azomethine ylide reacts with a maleimide, and the stereochemistry of the final product is determined during this initial cycloaddition step. nih.gov Subsequent reactions, such as a [5+1] annulation with formaldehyde, build the final heterocyclic system while retaining the established stereocenters. nih.gov

Chiral induction can be achieved using several methods:

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands (e.g., Sc(III)-inda-pybox), can mediate the asymmetric formation of the dihydroquinazoline ring. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired transformation, the auxiliary is removed.

Substrate Control: A pre-existing chiral center in the starting material can direct the formation of new stereocenters, a phenomenon known as asymmetric induction. youtube.com

These approaches create diastereomeric transition states with different energy levels, favoring the formation of one stereoisomer over the other. youtube.com

Table 2: Methodologies for Stereocontrol in Dihydroquinazoline Synthesis

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Stereoselective Cycloaddition | A one-pot reaction sequence initiated by a [3+2] cycloaddition to set the stereochemistry of the system. | Reaction of an azomethine ylide with a maleimide, followed by further cyclization. | nih.gov |

| Chiral Acid Catalysis | Use of a chiral Brønsted acid to catalyze an asymmetric tandem acetalization reaction. | Chiral phosphoric acid combined with crown ether host-guest chemistry. | organic-chemistry.org |

| Chiral Metal Complex Catalysis | A chiral metal complex catalyzes an asymmetric intramolecular amidation of an imine. | Sc(III)-inda-pybox complex for the synthesis of 2,3-dihydroquinazolinones. | organic-chemistry.org |

| Asymmetric Induction | A pre-existing stereogenic center in a starting material directs the formation of a new chiral center during the reaction. | Nucleophilic addition to a chiral carbonyl compound adjacent to a stereocenter. | youtube.com |

Reactivity and Chemical Transformations of the 6 Methyl 1,4 Dihydroquinazoline Core

Functionalization of the Dihydroquinazoline (B8668462) Ring

The dihydroquinazoline ring offers multiple sites for functionalization, including the nitrogen atoms and the aromatic carbocyclic ring. These sites can be selectively targeted to introduce a variety of substituents, thereby modulating the molecule's properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms at positions 1 and 4 are key handles for derivatization. N-alkylation of the 1,4-dihydroquinazoline (B6142170) system has been shown to proceed selectively at the N1 position. For instance, studies on 4,4-diphenyl-3,4-dihydroquinazolines reveal that reaction with various alkylating agents in a dimethyl sulfoxide (B87167) (DMSO)-potassium hydroxide (B78521) (KOH) system leads to the formation of the corresponding N1-monoalkyl-substituted 1,4-dihydroquinazolines. researchgate.netosi.lv However, the choice of alkylating agent is crucial, as the use of ethyl bromoacetate (B1195939) under these conditions can induce ring-opening of the heterocycle. researchgate.net

While specific studies on the N-acylation of 6-methyl-1,4-dihydroquinazoline are not extensively documented, the reactivity of analogous systems suggests that acylation is a viable transformation. For example, acyl-1,4-dihydropyridines have been established as effective acylation reagents for various substrates. nih.govnih.gov Furthermore, the selective N-acylation of 2-aminobenzylamine is a key step in the synthesis of some dihydroquinazolines, indicating the susceptibility of the nitrogen centers to acylation. researchgate.net The reaction conditions would likely determine the selectivity between N1 and N4 acylation.

Table 1: N-Alkylation of Dihydroquinazoline Derivatives

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4,4-diphenyl-3,4-dihydroquinazoline | Various alkyl halides | KOH/DMSO | N1-alkyl-4,4-diphenyl-1,4-dihydroquinazoline | researchgate.netosi.lv |

Note: This table is based on data for substituted dihydroquinazolines and serves as a model for the potential reactivity of the 6-methyl derivative.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Ring

The benzene (B151609) ring of this compound is substituted with a methyl group and an amino moiety (as part of the dihydro-aminal structure). The amino group at N1 is a powerful activating group, while the methyl group at C6 is a moderately activating group. libretexts.org Consequently, the benzo ring is highly activated towards electrophilic aromatic substitution, with the incoming electrophile expected to be directed to the positions ortho and para to the amino group (C5 and C7) and ortho to the methyl group (C5 and C7). libretexts.orgyoutube.com The precise substitution pattern would depend on the steric hindrance and the specific electrophile used.

Nucleophilic aromatic substitution on the 1,4-dihydroquinazoline core is less common, as the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group, which are absent in the parent this compound. mdpi.com

Ring Transformations and Derivatizations

The 1,4-dihydroquinazoline core can undergo significant structural changes, most notably through oxidation to form fully aromatic systems or by serving as a template for the construction of more complex fused heterocyclic systems.

Oxidation Pathways to Quinazolines and Quinazolinones

A fundamental reaction of the 1,4-dihydroquinazoline system is its oxidation to the corresponding aromatic quinazoline (B50416). This transformation is driven by the thermodynamic stability gained from aromatization. nih.gov A variety of oxidizing agents can be employed to effect this change. For example, the oxidation of related 2,3-dihydroquinazolin-4(1H)-ones to quinazolin-4(3H)-ones can be achieved using copper (II) chloride in tetrabutylammonium (B224687) bromide. capes.gov.br The amino group at the N1 position in 1,4-dihydroquinazolines can be susceptible to oxidation, potentially leading to the formation of unstable nitrogen oxides. nih.gov

The mechanism of oxidation can proceed through different pathways, including the formation of a radical cation intermediate upon single-electron oxidation, which then undergoes further steps to yield the aromatic product. nih.gov

Heterocycle Annulation Reactions

While the use of 1,4-dihydroquinazolines as starting materials for heterocycle annulation is not extensively reported, their structure presents possibilities for such transformations. Annulation reactions typically involve the formation of a new ring fused to an existing one. wiley.com Given the presence of two nitrogen atoms and an activated benzene ring, this compound could potentially react with bifunctional electrophiles to construct fused polycyclic systems. However, more common are methods that build the dihydroquinazoline ring itself through annulation processes, for example, from 2-(aminomethyl)anilines and electrophilically activated nitroalkanes. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving the this compound core is crucial for controlling reaction outcomes and designing new synthetic routes.

Mechanistic studies on the N-alkylation of related heterocycles like indazoles suggest that the reaction proceeds via the formation of an indazole anion, with the regioselectivity being influenced by steric and electronic effects of the substituents. beilstein-journals.org A similar mechanism can be inferred for the N-alkylation of 1,4-dihydroquinazolines, where deprotonation at N1 would generate a nucleophilic anion that subsequently attacks the alkylating agent.

The oxidation of 1,4-dihydro-heterocycles has been a subject of detailed mechanistic investigation. For the closely related 1,4-dihydropyridines (DHPs), oxidation can be initiated by a single-electron transfer (SET) to an oxidant, forming a radical cation. nih.gov This is followed by deprotonation and a second oxidation step to yield the aromatic pyridine. A similar SET mechanism has been proposed for the aromatization-driven deconstructive functionalization of dihydroquinazolinones, where single-electron oxidation yields an aminyl radical cation. nih.gov For the oxidation of 2,3-dihydroquinazolin-4(1H)-ones, a proposed mechanism involves the initial abstraction of a hydrogen atom from the N3 position by a bromine radical, followed by the loss of a second hydrogen atom to achieve aromatization. researchgate.net These studies suggest that the oxidation of this compound likely proceeds through radical or radical cation intermediates, driven by the final aromatization of the heterocyclic ring.

Table 2: Mechanistic Pathways for Key Reactions

| Reaction Type | Proposed Intermediate(s) | Key Mechanistic Steps | Analogous System/Reference |

|---|---|---|---|

| N-Alkylation | N1-anion | Deprotonation at N1 followed by nucleophilic attack on alkylating agent. | Indazoles beilstein-journals.org |

| Oxidation | Radical cation | Single-electron transfer, deprotonation, further oxidation. | 1,4-Dihydropyridines nih.gov, Dihydroquinazolinones nih.gov |

Theoretical and Computational Investigations of 6 Methyl 1,4 Dihydroquinazoline

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a detailed view of the electronic and geometric properties of 6-Methyl-1,4-dihydroquinazoline.

Table 1: Representative DFT Calculation Parameters for Related Quinazoline (B50416) Scaffolds

| Parameter | Description | Typical Basis Set |

|---|---|---|

| Geometry Optimization | Finding the lowest energy conformation of the molecule. | 6-31+G(d,p) |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | B3LYP/6-311G |

| Vibrational Frequencies | Used to confirm the structure is at a true energy minimum. | B3LYP/6-311G |

Note: This table represents typical parameters used in the study of quinazoline derivatives, not specific results for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

In studies of related quinazoline derivatives, the HOMO is often located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov This distribution is key to understanding how the molecule interacts with other reactants. FMO analysis is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions, such as cycloadditions. wikipedia.orgresearchgate.net

Table 2: FMO Data for a Related 6-Bromo-quinazoline Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Indicates regions with electron-donating capability. |

| LUMO | - | Indicates regions susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | - | A smaller gap implies higher reactivity. |

Data derived from conceptual analysis of similar structures described in the literature. nih.gov

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that show the charge distribution within a molecule. researchgate.netlibretexts.org These maps are invaluable for predicting how molecules will interact. libretexts.org The different colors on an ESP map represent varying electrostatic potentials: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netlibretexts.org

For a molecule like this compound, an ESP map would likely show negative potential (red) around the nitrogen atoms due to their high electronegativity and the presence of lone-pair electrons. The hydrogen atoms bonded to nitrogen would likely exhibit a positive potential (blue). This information helps predict sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and for designing new synthetic pathways. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For quinazoline derivatives, MD simulations can reveal how the molecule behaves in a dynamic environment, such as in solution or when interacting with a biological target like a protein. nih.govnih.gov These simulations provide insights into the stability of the molecule's conformation and the flexibility of its structure.

A key analysis in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated molecule and a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation. In studies of quinazoline derivatives binding to proteins, MD simulations have been used to confirm the stability of the ligand-protein complex. mdpi.com

Conformational analysis focuses on identifying the most stable three-dimensional arrangements (conformations) of a molecule. For the 1,4-dihydroquinazoline (B6142170) ring system, which is not planar, different puckered conformations are possible. Computational methods can calculate the energy of these different conformations to determine the most energetically favorable one.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization (Computational)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nih.gov Computational SAR is a critical part of modern drug discovery and materials science, allowing for the rapid in silico evaluation of new molecular designs. researchgate.net

For the quinazoline scaffold, computational studies have explored how different substituents at various positions affect its properties. For example, research on 6-methylquinazolin-4(3H)-one derivatives involved the in silico functionalization with thousands of commercially available building blocks to identify potential new binders for specific proteins. researchgate.net Similarly, studies on other quinazolinone derivatives have shown that modifying substituents can significantly impact their activity, and these findings guide the synthesis of more potent and selective compounds. nih.govnih.gov The presence and position of electron-donating or electron-withdrawing groups can drastically alter the electronic properties and, consequently, the activity of the molecule. nih.gov

Prediction of Reaction Pathways and Regioselectivity (Computational)

Computational chemistry can be used to predict the most likely pathways for a chemical reaction and to understand its regioselectivity (the preference for bond-making or breaking in one direction over all others). By calculating the energy of transition states and intermediates, chemists can model the entire reaction coordinate.

For the synthesis of quinazoline derivatives, computational models can help predict the outcome of different synthetic strategies. nih.gov For instance, DFT calculations can be used to study the mechanism of cycloaddition reactions that form the core ring structure. researchgate.net The synthesis of quinazolines often involves the cyclization of precursors, and computational studies can elucidate the mechanism of these ring-closing steps. nih.gov Understanding the reaction mechanism at a theoretical level allows for the optimization of reaction conditions, such as temperature and catalysts, to improve yields and favor the formation of the desired product over unwanted side products.

Spectroscopic Property Simulations (e.g., IR, NMR, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic characteristics of molecules. cardiff.ac.ukacs.org For a molecule like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p), would be employed to optimize the molecular geometry and then calculate its vibrational frequencies (IR), nuclear magnetic resonance chemical shifts (NMR), and electronic transitions (UV-Vis). cardiff.ac.uknih.govresearchgate.net

Infrared (IR) Spectroscopy Simulation

Theoretical calculations of the IR spectrum for this compound would involve determining the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. By comparing the computed spectrum with experimentally obtained data, a detailed assignment of the vibrational bands to specific molecular motions (e.g., C-H stretching, N-H bending, C=N stretching, and aromatic ring vibrations) can be achieved. nih.gov

The process typically involves:

Optimization of the ground state geometry of the molecule.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Application of a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

The resulting data would be presented in a table comparing the calculated (scaled) frequencies with the experimental values, along with the potential energy distribution (PED) analysis which describes the contribution of individual internal coordinates to each normal mode. researchgate.net

Table 1: Hypothetical Simulated vs. Experimental IR Data for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3400 | Data not available | N-H stretching |

| ν(C-H) aromatic | ~3100-3000 | Data not available | Aromatic C-H stretching |

| ν(C-H) aliphatic | ~2950-2850 | Data not available | Methyl & Methylene C-H stretching |

| ν(C=N) | ~1620 | Data not available | C=N stretching |

| δ(N-H) | ~1580 | Data not available | N-H bending |

Note: The data in this table is hypothetical and serves as an example of how the results of a computational study would be presented. Actual values would be derived from specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The simulation of ¹H and ¹³C NMR spectra is accomplished using the Gauge-Including Atomic Orbital (GIAO) method, which is effective in calculating isotropic magnetic shielding tensors. researchgate.net The theoretical chemical shifts are then determined by referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS).

These calculations are highly sensitive to the molecular geometry and the solvent environment. Therefore, the simulation would ideally be performed on the optimized geometry of this compound, and solvent effects could be incorporated using models like the Polarizable Continuum Model (PCM). A comparison between the theoretical and experimental chemical shifts aids in the unambiguous assignment of signals in the NMR spectra. researchgate.net

Table 2: Hypothetical Simulated vs. Experimental NMR Data for this compound

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | ||

| H on N1 | Data not available | Data not available |

| H on C2 | Data not available | Data not available |

| H on C4 | Data not available | Data not available |

| H on C5 | Data not available | Data not available |

| H on C7 | Data not available | Data not available |

| H on C8 | Data not available | Data not available |

| H on Methyl | Data not available | Data not available |

| ¹³C NMR | ||

| C2 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C4a | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C8 | Data not available | Data not available |

| C8a | Data not available | Data not available |

Note: This table is a template for presenting simulated NMR data. Specific values require dedicated computational analysis.

UV-Visible (UV-Vis) Spectroscopy Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. acs.org This approach calculates the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

These simulations provide insight into the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems like the quinazoline ring. nih.gov The calculations are typically performed in a solvent to provide a more accurate comparison with experimental spectra measured in solution. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can further elucidate the electronic properties of the molecule. researchgate.net

Table 3: Hypothetical Simulated UV-Vis Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

Note: This table illustrates the typical output of a TD-DFT calculation for UV-Vis spectra. The values are placeholders pending an actual computational study.

Applications in Chemical Sciences and Scaffold Design

6-Methyl-1,4-dihydroquinazoline as a Synthetic Intermediate

The this compound core, and its oxidized quinazolinone analogue, serve as a crucial synthetic intermediate or synthon for creating a diverse range of more complex molecules. nih.govresearchgate.netrsc.org The most common and straightforward method for preparing the fundamental 2,3-dihydroquinazolin-4(1H)-one (DHQ) structure is the direct cyclocondensation of an anthranilamide with an aldehyde. rsc.org This foundational reaction can be adapted to produce specifically substituted derivatives.

In a targeted synthesis of novel inhibitors, for instance, the 6-methylquinazolin-4(3H)-one core was prepared starting from 2-amino-3-bromo-6-methylbenzamide. cnr.it This intermediate underwent imine formation followed by cyclization reactions to build the core quinazolinone structure. cnr.it Subsequent modifications, such as palladium-catalyzed Suzuki-Miyaura cross-couplings, were then used to introduce further diversity at various positions on the ring system, demonstrating the scaffold's utility as a platform for elaboration. cnr.it Other synthetic strategies commence with different starting materials, such as the reaction of methyl 2-aminobenzoate (B8764639) with chloroacetonitrile (B46850) to form a key intermediate for further elaboration. mdpi.com The versatility of the quinazoline (B50416) scaffold as a synthon is highlighted by its use in multi-step syntheses to produce libraries of compounds with varied biological activities. nih.govnih.gov

Role as a Privileged Scaffold in Ligand and Material Design

In 1988, the concept of "privileged structures" was introduced to describe molecular scaffolds that are capable of binding to multiple, unrelated biological receptors. nih.govrsc.org These scaffolds provide a valuable starting point in drug discovery, as their rational modification can lead to potent and selective ligands for a variety of targets. rsc.org The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is now recognized as one such privileged scaffold, forming the basis for numerous biologically active compounds. nih.govresearchgate.netrsc.orgrsc.org

The 6-methyl derivative of this scaffold inherits these privileged characteristics. Its utility is demonstrated in its selection as the central chemical core for developing novel binders for the bromodomain-containing protein 9 (BRD9), an important epigenetic reader. cnr.itresearchgate.net The quinazoline framework is also a key component in the design of inhibitors for other important enzyme classes, such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks). nih.govmdpi.com The adaptability of the quinazolinone scaffold allows it to be used as a "cap group" in pharmacophore models, which helps to anchor the molecule in the binding site of a target protein. mdpi.com This wide-ranging applicability across different target classes underscores the scaffold's status as a privileged structure in modern ligand design. nih.govnih.gov

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds, known as a chemical library. nih.gov This approach allows for the systematic exploration of the chemical space around a core scaffold to identify molecules with desired properties. nih.govrjpbr.com

The 6-methylquinazolin-4(3H)-one scaffold has been effectively utilized in this manner. In one notable research effort, a fast and efficient synthetic route was established to facilitate the creation of a diverse library of derivatives. cnr.itresearchgate.net This led to the in silico construction of a vast virtual library containing approximately 175,000 unique compounds based on the 6-methylquinazolin-4(3H)-one core. cnr.it This library was designed by computationally functionalizing the core at the 2 and 8 positions with thousands of commercially available aldehydes and boronic acids, respectively. researchgate.net Such libraries, whether virtual or physically synthesized, are essential for high-throughput screening and the discovery of new lead compounds. nih.gov Solid-phase synthesis is another technique employed to generate combinatorial libraries of related dihydroquinazolinone derivatives, maximizing the chemical diversity of the compounds produced. nih.gov

| Library Type | Core Scaffold | Number of Compounds | Methodology | Purpose | Reference |

|---|---|---|---|---|---|

| Virtual Library | 6-Methylquinazolin-4(3H)-one | ~175,000 | In silico functionalization with aldehydes and boronic acids | Input for molecular docking against BRD9 to identify potential binders | cnr.it |

| Synthesized Library | 6-Methylquinazolin-4(3H)-one | 16 | Three-step chemical synthesis based on docking results | Biological evaluation and validation of computational models | cnr.it |

| Synthesized Library | Dihydroquinazoline-2(1H)-one | 19 | Solid-phase synthesis | To generate chemical diversity for anticancer and antioxidant screening | nih.gov |

Molecular probes are specialized chemical tools used to study biological systems, for example, by visualizing a target protein in a cell or quantifying its activity. The development of a potent and selective binder for a biological target is the critical first step in creating such a probe. Research efforts have successfully identified compounds based on the 6-methylquinazolin-4(3H)-one scaffold that act as new and selective binders for BRD9. cnr.it This work provides a crucial foundation for the future design of dedicated molecular probes. These potent binders could be further modified, for example, by incorporating a fluorescent dye or a photoreactive group, to create advanced tools for studying the intricate roles of BRD9 in cellular processes.

Interactions with Biological Macromolecules: Computational Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.gov This method is instrumental in rational drug design for predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex. nih.gov

The this compound scaffold has been the subject of extensive computational docking studies. In the development of BRD9 inhibitors, the 6-methylquinazolin-4(3H)-one core was docked into the binding site of the BRD9 protein (PDB code: 5F1H). cnr.it These in silico experiments were crucial for prioritizing which compounds from a large virtual library should be synthesized and tested. cnr.it The docking poses were further analyzed using 3D structure-based pharmacophore models to screen for compounds most likely to have high binding affinity. cnr.it This computational pre-screening led to the selection and subsequent synthesis of 16 compounds, several of which were confirmed through biological assays to bind to BRD9 at low micromolar concentrations. cnr.it Similar docking approaches have been applied to other quinazoline derivatives to predict their interactions with targets like PARP and Aurora B kinase, highlighting the key hydrogen bonds and π-π stacking interactions that govern binding. mdpi.comnih.gov

| Compound | Target | Finding | Methodology | Reference |

|---|---|---|---|---|

| 6-Methylquinazolin-4(3H)-one Core | BRD9 | Core scaffold was docked to guide the selection of substituents for a combinatorial library. | Molecular Docking (PDB: 5F1H) | cnr.it |

| Compounds 14, 16, 18, 22, 26 | BRD9 | Identified as the most potent compounds, binding at low micromolar concentrations. | AlphaScreen Assay | cnr.it |

| Dihydroquinazoline (B8668462) derivatives | β-Secretase (BACE1) | A model of inhibitor binding was created based on an X-ray crystal structure to understand critical interactions. | Structure-Based Modeling | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | PARP | Molecular dynamics simulations suggested a key hydrogen bond with ASP766 may overcome drug resistance. | Molecular Docking and Dynamics | mdpi.com |

Bioinformatic and Chemoinformatic Approaches to Scaffold Functionality

Bioinformatic and chemoinformatic tools are indispensable for modern drug discovery, enabling the efficient design and analysis of chemical libraries to accelerate the identification of promising new drug candidates. nih.govrjpbr.com These computational approaches are used to analyze the functionality of scaffolds like this compound.

A prime example is the integrated workflow that combines computational techniques with chemical synthesis. cnr.it Researchers first built a large virtual library of synthesizable compounds around the 6-methylquinazolin-4(3H)-one core. cnr.itresearchgate.net This library was then subjected to chemoinformatic processing, including molecular docking calculations and filtering through 3D pharmacophore models, to identify a small subset of high-priority candidates for synthesis. cnr.it This in silico screening is far more cost-effective and rapid than synthesizing and testing thousands of compounds. nih.gov Furthermore, bioinformatic predictions can be used to identify the likely biological targets of new derivatives, providing hypotheses for their mechanism of action that can be tested experimentally. nih.gov This synergy between computational analysis and practical synthesis allows for a more rational and efficient exploration of a scaffold's potential. cnr.it

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methods is paramount for exploring the chemical space of 6-Methyl-1,4-dihydroquinazoline. While general methods for the synthesis of 1,4-dihydroquinazolines exist, future research could focus on pathways tailored to introduce the 6-methyl substituent with high regioselectivity and yield.

One promising direction is the advancement of one-pot tandem reactions. A multicomponent tandem assembly has been developed for C4-quaternary 3,4-dihydroquinazolines, which can be converted to 1,4-dihydroquinazolines. acs.org Adapting such methodologies to incorporate 4-methyl-substituted anilines could provide a direct and efficient route to this compound and its derivatives.

Furthermore, microwave-assisted synthesis has proven effective for the ring closure of aminoamides to form dihydroquinazolines, significantly reducing reaction times. beilstein-journals.org The application and optimization of microwave irradiation for the cyclization of precursors to this compound could offer a more rapid and energy-efficient synthetic strategy.

The exploration of transition-metal-free synthetic conditions also presents a compelling avenue. A process for synthesizing 1,4-dihydroquinoline (B1252258) derivatives from enaminones and aldehydes without transition metals has been reported. rsc.org Developing analogous intermolecular cascade cyclization reactions for 1,4-dihydroquinazolines could lead to more cost-effective and environmentally friendly synthetic routes.

Advanced Functionalization Strategies for Specificity

To fully harness the potential of this compound in various applications, particularly in chemical biology, the development of advanced functionalization strategies is crucial. These strategies should allow for the precise installation of various functional groups at specific positions on the dihydroquinazoline (B8668462) core to fine-tune its properties and achieve target specificity.

Future research should focus on the selective functionalization of the nitrogen atoms (N1 and N4) and the aromatic ring. A two-step protocol involving N1-dealkylation and regioselective N3 (equivalent to N4 in the 1,4-isomer) functionalization has been described for the conversion of 3,4-dihydroquinazolines to 1,4-dihydroquinazolines, with computational studies providing a rationale for the observed regioselectivity. acs.org Investigating similar selective functionalization reactions directly on the this compound scaffold would be a significant step forward. This could involve the use of orthogonal protecting groups and directed metalation strategies.

The introduction of diverse substituents at other positions of the heterocyclic and benzene (B151609) rings could also be explored to create a library of analogues for structure-activity relationship (SAR) studies. Solid-phase synthesis has been employed for generating libraries of dihydroquinazoline-2(1H)-one derivatives, and similar high-throughput techniques could be adapted for this compound. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique structural features of this compound make it an attractive candidate for interdisciplinary research, bridging chemistry with biology and materials science.

In the realm of chemical biology , dihydroquinazoline derivatives have demonstrated a range of biological activities, including anticancer properties. nih.gov Some quinazolinone analogues have been shown to inhibit tubulin polymerization, a key mechanism for anticancer drugs. rsc.org Future studies could investigate whether this compound and its functionalized derivatives exhibit similar cytotoxic effects and explore their mechanism of action at the molecular level. The development of radiolabeled versions could aid in studying their biodistribution and target engagement in vivo. Inspired by the use of 1,4-dihydroquinolines as carriers for brain-specific drug delivery, the potential of the 1,4-dihydroquinazoline (B6142170) scaffold in developing chemical delivery systems (CDS) for therapeutic agents to the central nervous system warrants investigation. rsc.orgnih.gov

In material science , the heterocyclic nature of the 1,4-dihydroquinazoline core suggests potential applications in the design of novel organic materials. The electron-rich nature of the scaffold could be exploited in the development of organic semiconductors, charge-transporting materials, or components of organic light-emitting diodes (OLEDs). The introduction of the methyl group at the 6-position can influence the solid-state packing and electronic properties of the molecule. Future work could involve the synthesis of polymeric materials incorporating the this compound unit and the characterization of their photophysical and electronic properties.

Development of Sustainable and Catalytic Approaches in Dihydroquinazoline Chemistry

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable and catalytic synthetic methods.

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, making processes more cost-effective and environmentally friendly. umich.edu Catalysts such as nano-SiO2-SO3H have been shown to be efficient for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. nih.gov The development of novel, reusable catalysts, including those based on magnetic nanoparticles for easy separation, could be a key focus for the synthesis of 1,4-dihydroquinazolines. researchgate.net

Furthermore, the exploration of greener reaction media is crucial. The use of water as a solvent, facilitated by nanoreactors like reverse zinc oxide micelles, has been demonstrated for the synthesis of dihydroquinazolinone derivatives. frontiersin.org Similarly, ionic liquids have been used as catalysts and solvents for the eco-friendly synthesis of these heterocycles. taylorfrancis.com Applying these green methodologies to the synthesis of this compound would be a significant advancement towards more sustainable chemical manufacturing. The development of catalytic systems, including metal-based, organocatalytic, and enzymatic approaches, will be instrumental in improving the efficiency and selectivity of the synthesis of 1,4-dihydropyridine (B1200194) analogues and can be extended to dihydroquinazolines. eurekaselect.com

Q & A

Q. What are the common synthetic routes for 6-Methyl-1,4-dihydroquinazoline derivatives, and how do reaction conditions influence product yields?

- Methodological Answer: Synthesis often involves multi-component reactions (e.g., triazole-quinazoline hybrids) or condensation of precursors like benzoxazine with substituted amines. For example, cyclization reactions under reflux using acetic acid or ethanol yield core structures, while Suzuki couplings introduce aryl/heteroaryl groups . Optimize solvent polarity (e.g., dioxane-water mixtures) and catalyst systems (e.g., PdCl₂(PPh₃)₂) to improve yields . Monitor intermediates via TLC and characterize products using IR, NMR, and mass spectrometry .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

- Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding.

- IR spectroscopy to identify functional groups (e.g., C=O stretches in quinazolinones).

- Mass spectrometry for molecular ion verification .

For crystallographic validation, perform X-ray diffraction studies on single crystals grown via slow evaporation .

Q. What biological screening assays are typically employed for this compound derivatives?

- Methodological Answer: Prioritize antimicrobial activity assays (e.g., agar diffusion against Staphylococcus aureus or E. coli) to evaluate chemotherapeutic potential . For anticancer profiling, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values to reference drugs. Include cytotoxicity controls (e.g., normal fibroblast cells) to assess selectivity .

Q. How do substituent variations at the quinazoline core influence bioactivity?

- Methodological Answer: Systematically modify substituents at positions 3, 6, and 8 (e.g., fluorophenyl, methoxy, or imidazo[1,2-a]pyridine groups) and correlate changes with bioactivity. For example, electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by improving membrane permeability . Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes like DHFR .

Q. What purification techniques are optimal for isolating this compound derivatives?

- Methodological Answer: Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate). For polar derivatives, use preparative HPLC with C18 columns and acetonitrile-water mobile phases. Recrystallization from ethanol or DCM-hexane mixtures improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structurally similar quinazoline derivatives?

- Methodological Answer: Conduct meta-analysis of published datasets to identify outliers. Re-evaluate compound purity (via HPLC) and assay conditions (e.g., pH, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or solvent effects . Use structure-activity relationship (SAR) heatmaps to visualize trends.

Q. What catalytic strategies enhance the sustainability of quinazoline synthesis?

- Methodological Answer: Explore green chemistry approaches:

Q. How can computational modeling guide the design of this compound-based inhibitors?

Q. What solvent systems minimize side reactions during quinazoline functionalization?

Q. How can researchers optimize reaction scalability without compromising yield?

- Methodological Answer:

Use flow chemistry for continuous processing, which enhances heat/mass transfer and reduces batch variability . Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and define optimal ranges for scale-up .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.